molecular formula C13H20Cl2N2 B3325541 (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride CAS No. 2155805-89-1

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

Cat. No. B3325541
M. Wt: 275.21
InChI Key: DYILQKORDXUVKE-CURYUGHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride, also known as Flibanserin, is a drug that has been studied for its potential use in treating hypoactive sexual desire disorder (HSDD) in women. HSDD is a common sexual dysfunction that affects approximately 10% of women, and is characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulty. In

Scientific Research Applications

Azaspirocycles in Drug Discovery

The compound (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a member of azaspirocycles, a class of compounds which serve as valuable scaffolds in drug discovery. These compounds are synthesized through diverse methods, providing a range of functionalized heterocycles. The resulting structures, including pyrrolidines, piperidines, and azepines, are of significant interest in chemistry-driven drug discovery due to their potential pharmaceutical applications (Wipf, Stephenson & Walczak, 2004).

Synthon for JAK1-selective Inhibitor

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is used as a core scaffold in the synthesis of JAK1-selective inhibitors. These compounds exhibit selective inhibition properties and are optimized through various pharmacokinetic and pharmacodynamic studies for their application in treating conditions like arthritis (Chough et al., 2018).

Potent Antibacterial Activity

The azaspirocycles, including this compound, are utilized in the design and synthesis of novel antibacterial agents. These compounds have shown potent in vitro antibacterial activity against a range of pathogens, including multidrug-resistant strains. Their use in treating respiratory infections highlights their significance in antibiotic development (Odagiri et al., 2013).

Synthesis of Amino Acid Analogues

Azaspirocycles are also instrumental in the synthesis of novel amino acid analogues. These compounds add to the family of sterically constrained amino acids used in various fields like biochemistry and drug design, demonstrating the compound's versatility in different areas of scientific research (Radchenko, Grygorenko & Komarov, 2010).

Enantioselective Synthesis

The compound is a key intermediate in the enantioselective synthesis of quinolone antibacterial agents. This application highlights its role in creating compounds with specific stereochemical configurations, critical in the development of more effective pharmaceuticals (Yao et al., 2011).

properties

IUPAC Name

(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYILQKORDXUVKE-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Reactant of Route 2
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Reactant of Route 3
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Reactant of Route 4
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Reactant of Route 5
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Reactant of Route 6
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

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